molecular formula C17H15NO B13720774 5,7-Dimethyl-3-phenyl-2-quinolinol CAS No. 1031928-25-2

5,7-Dimethyl-3-phenyl-2-quinolinol

Katalognummer: B13720774
CAS-Nummer: 1031928-25-2
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: FFXJZBFTYUIMQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-2-hydroxy-3-phenylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The presence of the quinoline nucleus in 5,7-Dimethyl-2-hydroxy-3-phenylquinoline contributes to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline can be achieved through several synthetic routes. One common method involves the Skraup reaction, which is a classical synthesis protocol for quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an acid catalyst . The reaction conditions include heating the mixture to high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,7-Dimethyl-2-hydroxy-3-phenylquinoline has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Dimethyl-2-hydroxy-3-phenylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of methyl and phenyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets and its overall pharmacological profile .

Eigenschaften

CAS-Nummer

1031928-25-2

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

5,7-dimethyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19)

InChI-Schlüssel

FFXJZBFTYUIMQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.